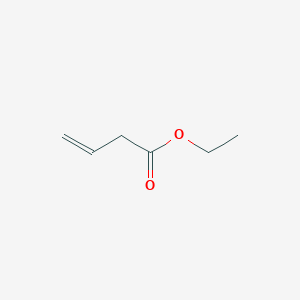

Ethyl 3-butenoate

Description

The exact mass of the compound 3-Butenoic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMKFCLXZSUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

905817-82-5 | |

| Record name | Ethyl vinylacetate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905817-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9074698 | |

| Record name | 3-Butenoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-18-1 | |

| Record name | Ethyl vinylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-butenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butenoic acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z833FH4K85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-butenoate, a valuable unsaturated ester, serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for obtaining this compound. The core methodologies discussed include the classical Fischer-Speier esterification, synthesis from acyl chlorides, and modern olefination techniques such as the Wittig reaction, Julia-Kocienski olefination, and olefin metathesis. This document presents detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of reaction pathways to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction

This compound, with its terminal double bond and ester functionality, is a key intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a desirable precursor in the development of complex molecules. The selection of an appropriate synthetic route to this compound is contingent upon factors such as desired yield, scalability, stereoselectivity, and the availability of starting materials. This guide aims to provide researchers and drug development professionals with a detailed analysis of the most relevant and effective methods for the synthesis of this important compound.

Primary Synthesis Pathways

The most common and well-established methods for the synthesis of this compound involve the esterification of 3-butenoic acid or the reaction of a related acyl chloride with ethanol (B145695).

Fischer-Speier Esterification of 3-Butenoic Acid

The Fischer-Speier esterification is a classic and direct method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2] In the case of this compound, 3-butenoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[3]

Reaction:

CH₂=CHCH₂COOH + CH₃CH₂OH ⇌ CH₂=CHCH₂COOCH₂CH₃ + H₂O

-

To a solution of 3-butenoic acid (1.0 equivalent) in anhydrous ethanol (10-100 equivalents), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 equivalents).

-

The reaction mixture is heated to reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by fractional distillation.

Synthesis from Crotonyl Chloride

An alternative approach involves the reaction of an acyl chloride, such as crotonyl chloride, with ethanol. This method is generally faster and not reversible, often leading to higher yields. The reaction is typically carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Reaction:

CH₃CH=CHCOCl + CH₃CH₂OH + (C₂H₅)₃N → CH₃CH=CHCOOCH₂CH₃ + (C₂H₅)₃N·HCl

Note: This reaction produces ethyl crotonate (ethyl 2-butenoate), an isomer of this compound. To obtain this compound, one would need to start with 3-butenoyl chloride. However, the synthesis from crotonyl chloride is a common related procedure.

-

In a three-necked flask equipped with a dropping funnel and a stirrer, a solution of ethanol (1.1 equivalents) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene) is prepared and cooled in an ice bath.

-

Crotonyl chloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by distillation under reduced pressure.

Alternative Synthesis Pathways

Modern synthetic methodologies offer alternative routes to α,β-unsaturated esters like this compound, often providing greater control over stereochemistry and functional group tolerance.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[5] For the synthesis of this compound, the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, can be reacted with formaldehyde (B43269).[6][7]

Reaction:

(C₆H₅)₃P=CHCOOCH₂CH₃ + HCHO → CH₂=CHCOOCH₂CH₃ + (C₆H₅)₃P=O

Note: This specific reaction yields ethyl acrylate (B77674) (ethyl 2-propenoate). To obtain this compound, a different set of Wittig reagents would be required, for instance, the reaction of (ethoxycarbonylmethyl)triphenylphosphonium bromide with acrolein would lead to a conjugated diene ester, not directly to this compound. A more plausible Wittig approach would involve the reaction of a phosphorane derived from a C2-synthon with an appropriate C2-carbonyl compound.

A more suitable Wittig-type approach for this compound would involve the reaction of formaldehyde with the ylide derived from ethyl 2-(triphenylphosphoranyl)propanoate.

-

Ylide Preparation: To a suspension of ethyl 2-(triphenylphosphoranyl)propanoate (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), a strong base like sodium hydride or n-butyllithium is added at 0 °C to generate the ylide.

-

Reaction with Formaldehyde: A source of formaldehyde, such as paraformaldehyde, is then added to the ylide solution, and the reaction mixture is stirred at room temperature until completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a one-pot synthesis of alkenes from aldehydes or ketones and a heteroaromatic sulfone.[8][9] This reaction is known for its high E-selectivity. For the synthesis of this compound, one could envision the reaction of a sulfone reagent with formaldehyde.

-

To a solution of the appropriate heteroaryl sulfone (e.g., ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)acetate) (1.0 equivalent) in an anhydrous solvent like dimethoxyethane (DME) at a low temperature (-78 °C), a strong base such as potassium hexamethyldisilazide (KHMDS) is added to generate the carbanion.[10]

-

After stirring for a period, formaldehyde (or a suitable precursor) (1.2 equivalents) is added.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification is achieved by column chromatography.[10]

Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, allows for the redistribution of alkene fragments.[11] Cross-metathesis between ethylene (B1197577) and ethyl acrylate, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), could potentially yield this compound.[12][13]

Reaction:

CH₂=CH₂ + CH₂=CHCOOCH₂CH₃ ⇌ CH₂=CHCH₂COOCH₂CH₃

-

To a solution of ethyl acrylate (1.0 equivalent) in a degassed solvent (e.g., dichloromethane), a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) is added.

-

The reaction vessel is then pressurized with ethylene gas.

-

The reaction is stirred at room temperature or slightly elevated temperatures for several hours.

-

The reaction progress is monitored by GC.

-

Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the different synthesis pathways of this compound.

| Synthesis Pathway | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Fischer-Speier Esterification | 3-Butenoic acid, Ethanol | H₂SO₄ or p-TsOH | Ethanol (excess) | 2-24 h | Reflux | 60-95[3] |

| From Acyl Chloride | 3-Butenoyl chloride, Ethanol | Triethylamine | Toluene | 2-12 h | 0 to RT | >90 |

| Wittig Reaction | Ethyl 2-(triphenylphosphoranyl)propanoate, Formaldehyde | NaH or n-BuLi | THF | 2-8 h | 0 to RT | Moderate to Good |

| Julia-Kocienski Olefination | Ethyl 2-(benzo[d]thiazol-2-ylsulfonyl)acetate, Formaldehyde | KHMDS | DME | 4-12 h | -78 to RT | Good to Excellent[10] |

| Cross-Metathesis | Ethylene, Ethyl acrylate | Grubbs' Catalyst | Dichloromethane | 4-24 h | RT to 40 | Variable |

Signaling Pathways and Experimental Workflows

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Wittig Reaction Workflow

Caption: Experimental workflow for Wittig synthesis.

Julia-Kocienski Olefination Logical Relationship

Caption: Key components of Julia-Kocienski olefination.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own advantages and limitations. The traditional Fischer-Speier esterification remains a straightforward and cost-effective approach, particularly for large-scale production, although it is an equilibrium-limited process. The use of acyl chlorides provides a more rapid and higher-yielding alternative. For syntheses requiring greater control and milder conditions, modern olefination methods such as the Wittig reaction and Julia-Kocienski olefination offer powerful solutions, often with high stereoselectivity. Olefin metathesis presents a novel and atom-economical route, though catalyst sensitivity and selectivity can be challenges. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and economic considerations. This guide provides the necessary technical details to make an informed decision and to implement the chosen synthesis strategy effectively.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 7. nbinno.com [nbinno.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 10. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. BJOC - Search Results [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-butenoate

CAS Number: 1617-18-1

This technical guide provides a comprehensive overview of Ethyl 3-butenoate, a valuable chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as ethyl vinylacetate, is an organic ester with the molecular formula C₆H₁₀O₂.[1][2] It is a colorless liquid with a characteristic odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 1617-18-1 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Boiling Point | 117 °C | [3] |

| Flash Point | 31 °C | [3] |

| Density | 0.904 g/cm³ | [3] |

| Refractive Index | 1.4105 | [3] |

| InChI Key | BFMKFCLXZSUVPI-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CC=C | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of 3-butenoic acid with ethanol (B145695) in the presence of an acid catalyst.[4][5] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][6]

Materials:

-

3-Butenoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether

-

Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve 3-butenoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent to obtain the crude this compound.

The crude this compound can be purified by fractional distillation under reduced pressure to achieve the desired purity.[7] The fraction boiling at the appropriate temperature for the given pressure should be collected.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:[4][5][6][8]

-

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer Esterification Reaction Pathway.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. A significant application is in the production of dihydropyridine-based calcium channel blockers, a class of drugs used to treat hypertension and angina.

Derivatives of this compound, such as ethyl 3-aminocrotonate, are key building blocks in the Hantzsch pyridine (B92270) synthesis.[9] This multi-component reaction is used to produce dihydropyridines, including the active pharmaceutical ingredients (APIs) felodipine (B1672334) and amlodipine.[10][11][12][13]

The general workflow for the synthesis of a dihydropyridine (B1217469) using an this compound derivative involves the condensation of an aldehyde, a β-ketoester, and the enamine derivative of the butenoate.[9]

Caption: General Workflow of Hantzsch Dihydropyridine Synthesis.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Ethyl vinylacetate | C6H10O2 | CID 74172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound CAS#: 1617-18-1 [chemicalbook.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

- 11. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. CZ291063B6 - Process for preparing felodipine - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 3-butenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-butenoate (C₆H₁₀O₂), a valuable intermediate in organic synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 - 5.75 | m | - | =CH- |

| 5.10 - 5.00 | m | - | =CH₂ |

| 4.14 | q | 7.1 | -O-CH₂- |

| 3.03 | d | 7.0 | -CH₂-C= |

| 1.25 | t | 7.1 | -CH₃ |

Note: Chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 131.0 | =CH- |

| 118.5 | =CH₂ |

| 60.5 | -O-CH₂- |

| 40.0 | -CH₂-C= |

| 14.2 | -CH₃ |

Note: Chemical shifts are dependent on the solvent and the spectrometer frequency.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester)[1] |

| ~1645 | Medium | C=C stretch (alkene)[1] |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - C₂H₅]⁺ |

| 69 | High | [M - OC₂H₅]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Note: Fragmentation patterns can vary with the ionization technique and energy.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The volatile this compound sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification. Electron Ionization (EI) is a common method used for this type of analysis.[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

"Ethyl 3-butenoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-butenoate, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity

-

IUPAC Name: ethyl but-3-enoate[1]

-

Synonyms: 3-Butenoic acid, ethyl ester; Ethyl vinylacetate[1][2][3]

Chemical Structure

The molecular structure of this compound consists of a four-carbon chain with a terminal double bond between C3 and C4, and an ethyl ester group at C1.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Density | 0.904 g/cm³ | [7][8] |

| 0.916 g/cm³ | [9] | |

| Boiling Point | 117.2 °C at 760 mmHg | [7] |

| 119.0 °C at 760 mmHg | [2] | |

| 124 °C | [9] | |

| Flash Point | 30.7 °C | [7] |

| Refractive Index | 1.4105 | [8] |

| 1.411 | [9] | |

| Water Solubility | 3649 mg/L at 25 °C (estimated) | [2] |

| InChI Key | BFMKFCLXZSUVPI-UHFFFAOYSA-N | [3][4][5] |

| SMILES | CCOC(=O)CC=C | [1][6] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a method for the synthesis of this compound.[8]

Materials:

-

Triethylamine

-

Ethanol

-

Crotonyl chloride

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel (120 mesh)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Equipment:

-

Three-necked flask

-

Constant pressure separatory funnel

-

Stirrer

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

Step 1: Reaction Setup

-

To a three-necked flask, add 600 parts of toluene, 150 parts of triethylamine, and 110 parts of ethanol.

-

Charge a constant pressure separatory funnel with 100 parts of crotonyl chloride.

-

Begin stirring the mixture in the flask and heat to 55 °C.

-

Add the crotonyl chloride dropwise from the separatory funnel over a period of 1 hour.

-

Allow the reaction to proceed overnight. The progress of the reaction can be monitored by gas chromatography.

Step 2: Work-up and Extraction

-

Once the reaction is complete, cool the reaction solution.

-

Wash the solution twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the toluene solvent by rotary evaporation to obtain the crude product, 3-butenoic acid ethyl ester.

Step 3: Purification

-

Prepare a chromatography column with 120 mesh silica gel using a dry packing method. The weight ratio of crude product to silica gel should be between 3:1 and 4:1.

-

Elute the crude product using a gradient of petroleum ether and ethyl acetate.

-

Collect the fractions eluted with a petroleum ether to ethyl acetate volume ratio of 200:1.

-

Combine the desired fractions and remove the solvents by rotary evaporation to yield the purified this compound.

-

Weigh the final product and calculate the yield.

References

- 1. Ethyl vinylacetate | C6H10O2 | CID 74172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1617-18-1 [thegoodscentscompany.com]

- 3. 3-Butenoic acid, ethyl ester [webbook.nist.gov]

- 4. This compound | 1617-18-1 | Benchchem [benchchem.com]

- 5. 3-Butenoic acid, ethyl ester [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Ethyl but-3-enoate | CAS#:1617-18-1 | Chemsrc [chemsrc.com]

- 8. This compound | 1617-18-1 [chemicalbook.com]

- 9. This compound [stenutz.eu]

Ethyl 3-butenoate: Mechanisms of Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-butenoate, also known as ethyl vinylacetate, is a valuable unsaturated ester in organic synthesis. Its non-conjugated terminal double bond provides a distinct reactivity profile compared to its α,β-unsaturated isomers, making it a key building block for more complex molecules.[1] This compound serves as a precursor in various transformations, including Michael additions (after isomerization), cycloadditions, and stereoselective syntheses, which are crucial for constructing the cyclic and chiral frameworks often found in natural products and pharmaceuticals. This technical guide provides a detailed overview of the primary mechanisms for the formation of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Fischer-Speier Esterification of 3-Butenoic Acid

The most direct and common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of 3-butenoic acid with ethanol (B145695). This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2]

Mechanism of Formation

The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[3] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 3-butenoic acid, increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Caption: Fischer esterification mechanism for this compound.

Experimental Protocol

Materials:

-

3-Butenoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

To a dry round-bottom flask, add 3-butenoic acid and a large excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).[4] The excess ethanol helps to shift the reaction equilibrium towards the products.[1][3]

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the 3-butenoic acid).[4]

-

Attach a reflux condenser and heat the mixture to a gentle reflux (typically 60-80°C) for 2-4 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the ester with an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield pure this compound.

Quantitative Data

| Parameter | Condition | Yield | Reference |

| Catalyst | H₂SO₄, p-TsOH | High | [1] |

| Reactant Ratio | 10-fold excess of ethanol | 97% | [1] |

| Temperature | 60-80°C (Reflux) | - | [1] |

| Water Removal | Azeotropic distillation or molecular sieves | Drives equilibrium forward | [1] |

Synthesis from Crotonyl Chloride

An alternative laboratory synthesis involves the reaction of crotonyl chloride with ethanol in the presence of a base, such as triethylamine.[5] This method proceeds via the initial formation of ethyl crotonate (the α,β-unsaturated isomer), which then isomerizes to the thermodynamically less stable this compound.

Mechanism of Formation

-

Nucleophilic Acyl Substitution: Ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of crotonyl chloride.

-

Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form protonated ethyl crotonate.

-

Deprotonation: Triethylamine acts as a base to deprotonate the intermediate, yielding ethyl crotonate and triethylammonium (B8662869) chloride.

-

Isomerization: While not fully detailed in the search results, the isomerization from the conjugated ethyl crotonate to the non-conjugated this compound likely occurs under the reaction conditions, possibly facilitated by the base.

Caption: Synthesis of this compound from crotonyl chloride.

Experimental Protocol

Materials:

-

Triethylamine

-

Ethanol

-

Crotonyl chloride

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel, petroleum ether, ethyl acetate for chromatography

-

Three-necked flask, constant pressure separatory funnel, heating mantle, stirrer

Procedure: [5]

-

To a three-necked flask, add 600 parts of toluene, 150 parts of triethylamine, and 110 parts of ethanol.

-

Charge a constant pressure separatory funnel with 100 parts of crotonyl chloride.

-

With stirring, heat the toluene mixture to 55°C.

-

Add the crotonyl chloride dropwise from the separatory funnel over 1 hour.

-

Allow the reaction to proceed overnight. Monitor progress with gas chromatography.

-

After the reaction is complete, cool the solution and wash it twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.

Palladium-Catalyzed Carbonylation of Allyl Alcohol

Industrial production can utilize the carbonylation of allyl alcohol in the presence of a palladium catalyst.[1] This method involves the addition of a carbonyl group and an ethoxy group across the allylic system.

Mechanism of Formation

The mechanism for the palladium-catalyzed carbonylation of allyl alcohol is complex and involves a catalytic cycle. While the precise details can vary, a plausible pathway involves:

-

Oxidative Addition: The palladium(0) catalyst reacts with the allyl alcohol to form a π-allyl palladium(II) complex.

-

CO Insertion: A molecule of carbon monoxide (CO) inserts into the palladium-carbon bond.

-

Nucleophilic Attack: Ethanol attacks the acyl-palladium intermediate.

-

Reductive Elimination: Reductive elimination from the palladium complex releases the this compound product and regenerates the palladium(0) catalyst.

Caption: Simplified catalytic cycle for the carbonylation of allyl alcohol.

Quantitative Data

The carbonylation of allylic compounds is a powerful method for creating β,γ-unsaturated esters.[6]

| Parameter | Condition | Yield | Reference |

| Catalyst | Palladium complex (e.g., PdCl₂) | Moderate to high | [7][8] |

| Promoters | Halides, p-tolylsulfonic acid (TsOH) | Can enhance activity | [8][9] |

| Pressure (CO) | High pressure (e.g., 20 MPa) | - | [8] |

| Temperature | 353–383 K | - | [8][9] |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective route to alkenes.[10] For this compound, this would involve the reaction of a phosphonate-stabilized carbanion with formaldehyde.

Mechanism of Formation

-

Deprotonation: A base (e.g., NaH, NaOEt) deprotonates the phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) to form a nucleophilic phosphonate carbanion.[10][11]

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde (formaldehyde in this case) to form a tetrahedral intermediate.[10][12]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[12]

-

Elimination: The oxaphosphetane collapses, yielding the alkene (this compound) and a water-soluble dialkyl phosphate (B84403) byproduct.[10][11] The HWE reaction typically favors the formation of the (E)-alkene.[10][11]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

General Experimental Workflow

The synthesis of this compound, regardless of the specific method, typically follows a general workflow involving reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for chemical synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is critical for confirming its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1617-18-1 | [4] |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Boiling Point | 119-124 °C | [1] |

| Density | 0.916 g/mL | [1] |

| Refractive Index | 1.411 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Shifts (δ in ppm) | Reference |

| ¹H NMR (CDCl₃) | ~5.8 (m, 1H, -CH=), ~5.1 (m, 2H, =CH₂), 4.15 (q, 2H, -OCH₂-), 3.0 (d, 2H, -CH₂-CO), 1.25 (t, 3H, -CH₃) | [1] |

| ¹³C NMR (CDCl₃) | ~171 (C=O), ~132 (-CH=), ~118 (=CH₂), ~60 (-OCH₂-), ~39 (-CH₂-CO), ~14 (-CH₃) | [1] |

| Infrared (IR) | ~1740 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch), C-O stretches | [1] |

| Mass Spec (EI) | Molecular Ion (M⁺•) at m/z = 114, characteristic fragmentation pattern | [13] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

The formation of this compound can be achieved through several distinct synthetic pathways, each with its own advantages and applications. The Fischer-Speier esterification represents the most straightforward and common laboratory method, relying on equilibrium principles. Synthesis from crotonyl chloride offers an alternative route that proceeds through an isomerization step. For larger-scale production, palladium-catalyzed carbonylation of allyl alcohol is a viable, though more complex, industrial method. Finally, the Horner-Wadsworth-Emmons reaction provides a powerful tool for stereocontrolled alkene synthesis that can be adapted for this target. A thorough understanding of these mechanisms, supported by detailed experimental protocols and characterization data, is essential for researchers and professionals aiming to utilize this compound in advanced organic synthesis and drug development.

References

- 1. This compound | 1617-18-1 | Benchchem [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Ethyl vinylacetate | C6H10O2 | CID 74172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1617-18-1 [chemicalbook.com]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 7. researchgate.net [researchgate.net]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. 3-Butenoic acid, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of Ethyl 3-butenoate, along with detailed recommendations for its proper storage and handling. Adherence to these guidelines is essential to ensure the compound's integrity, prevent degradation, and maintain its suitability for research and development applications.

Summary of Recommended Storage Conditions

Proper storage is paramount for preserving the chemical purity and reactivity of this compound. The following table summarizes the key storage parameters derived from supplier safety data sheets and general chemical handling principles.

| Parameter | Recommendation | Rationale & Citation |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and potential polymerization.[1][2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the unsaturated double bond.[3] |

| Container | Tightly sealed, glass container with a Teflon-lined cap. | To prevent moisture ingress which can cause hydrolysis and to avoid leaching of impurities from plastic containers.[3][4][5] |

| Light | Protect from light; store in an amber or opaque container. | To prevent light-induced degradation or polymerization.[2][6] |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the ester functional group.[1] |

| Stabilizer | Often supplied with a stabilizer like MEHQ (Monomethyl ether hydroquinone). | To inhibit premature polymerization of the vinyl group.[4] |

Factors Influencing the Stability of this compound

This compound possesses two primary functional groups that are susceptible to degradation: the carbon-carbon double bond (alkene) and the ester group. Understanding the potential degradation pathways is crucial for implementing effective storage strategies.

2.1 Oxidation: The terminal double bond in this compound is susceptible to autoxidation, a process initiated by free radicals and propagated by atmospheric oxygen. This can lead to the formation of peroxides, aldehydes, ketones, and other unwanted byproducts, ultimately compromising sample purity. This reactivity is characteristic of unsaturated compounds.[3][7]

2.2 Hydrolysis: The ester functional group can undergo hydrolysis, particularly in the presence of moisture, acids, or bases, to yield 3-butenoic acid and ethanol. This process is accelerated at higher temperatures.

2.3 Polymerization: The vinyl group (C=C double bond) makes the molecule susceptible to polymerization, especially when exposed to heat, light, or radical initiators. To counteract this, this compound is often supplied with a stabilizer, such as MEHQ.[4]

2.4 Thermal Decomposition: While requiring significant energy, esters can undergo thermal decomposition at elevated temperatures. The lowest energy pathway for similar esters involves a retro-ene reaction to form an alkene and a carboxylic acid.[8]

A conceptual diagram of these degradation pathways is presented below.

Caption: Conceptual diagram of potential degradation pathways for this compound.

Detailed Handling and Storage Workflow

To maintain the long-term stability of this compound, a systematic handling and storage workflow should be followed from the moment the compound is received.

Caption: Recommended workflow for handling and storing this compound.

Workflow Steps:

-

Receiving and Inspection: Upon receipt, inspect the container for any damage to the seal that could indicate exposure to air or moisture.

-

Equilibration: Before opening, allow the container to warm to room temperature.[3] This prevents condensation of atmospheric moisture into the cold sample, which could lead to hydrolysis.

-

Handling Environment: Handle the compound in a well-ventilated fume hood.[5] Keep it away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[4][5]

-

Inert Atmosphere: Before and after withdrawing a sample, flush the headspace of the container with a dry, inert gas like argon or nitrogen to displace oxygen.[3]

-

Transfer: Use clean, dry glass or Teflon-lined equipment for transfers. Avoid using plastic pipettes or containers for storing organic solutions, as this can introduce leachable impurities.[3]

-

Sealing and Storage: After use, ensure the container is tightly sealed to prevent exposure to air and moisture.[4][5] Return the compound to refrigerated (2-8°C), dark storage immediately.[1]

Representative Experimental Protocol: Accelerated Stability Study

4.1 Objective: To evaluate the stability of this compound under accelerated conditions (elevated temperature and light exposure) over a defined period.

4.2 Materials and Equipment:

-

This compound (high purity, >98%)

-

GC-grade solvent (e.g., Ethyl Acetate)

-

Internal Standard (e.g., Dodecane)

-

2 mL amber glass vials with Teflon-lined screw caps

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Calibrated oven set to 40°C

-

Photostability chamber with controlled UV/Vis light source

-

Analytical balance, glass pipettes, volumetric flasks

4.3 Experimental Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). Also, prepare a stock solution of the internal standard.

-

Sample Preparation:

-

Dispense aliquots (e.g., 1 mL) of the this compound stock solution into the amber glass vials.

-

Prepare three sets of samples for each condition:

-

Control: Store at 2-8°C, protected from light.

-

Thermal Stress: Place in the 40°C oven.

-

Photostability: Place in the photostability chamber.

-

-

-

Time Points: Designate analysis time points (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

-

Analysis (T=0): Immediately analyze three initial samples to establish a baseline.

-

Add a precise volume of the internal standard solution to the vial.

-

Analyze via GC-MS to determine the initial purity and identify any existing impurities.

-

-

Analysis (Subsequent Time Points):

-

At each designated time point, remove three vials from each storage condition.

-

Allow samples to cool to room temperature.

-

Add the internal standard and analyze by GC-MS.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the internal standard.

-

Compare the results from the stress conditions to the control samples.

-

Use the mass spectrometer to identify the structures of any new peaks (degradation products) that appear in the chromatograms.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

-

This protocol provides a framework for quantitatively assessing stability and identifying the primary degradation products, which is essential information for determining an appropriate shelf-life and validating storage conditions for this compound in a professional research setting.

References

- 1. Ethyl but-3-enoate | 1617-18-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Ethyl But-3-enoate | 1617-18-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Ethyl 3-butenoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-butenoate (CAS: 1617-18-1), a key intermediate in various chemical syntheses. Understanding its solubility is crucial for optimizing reaction conditions, designing purification protocols, and developing formulations.

Introduction to this compound

This compound, also known as ethyl vinylacetate, is an unsaturated ester with the molecular formula C₆H₁₀O₂.[1] Its structure consists of a four-carbon chain with a double bond between the third and fourth carbon atoms and an ethyl ester functional group. This combination of a nonpolar vinyl group and a polar ester group dictates its solubility behavior in different organic solvents, primarily governed by the "like dissolves like" principle.[2]

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group in this compound. Consequently, high solubility or complete miscibility is expected in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments and can act as hydrogen bond acceptors, interacting favorably with the ester group. Good solubility is predicted in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The nonpolar vinyl group and the ethyl chain of the ester will have favorable van der Waals interactions with nonpolar solvents. Therefore, this compound is expected to be highly soluble in these solvents.[3]

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. The compound is generally described as soluble in many common organic solvents. For reference, its estimated solubility in water is 3649 mg/L at 25 °C.[4] The table below summarizes the expected solubility based on general chemical principles and data for similar esters.

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Ethanol, Methanol | Miscible |

| Polar Aprotic | Acetone, DMSO | Soluble to Miscible |

| Nonpolar | Toluene, Hexane | Soluble to Miscible |

| Ethers | Diethyl Ether, THF | Soluble to Miscible |

| Halogenated | Chloroform, DCM | Soluble to Miscible |

This table is based on predictive models and data for structurally similar compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a reliable analytical method for determining the solubility of a liquid solute like this compound in an organic solvent.[5][6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature and pressure.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. b. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6] The time required may vary depending on the solvent and agitation speed.

-

Sample Collection and Preparation: a. After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for complete phase separation. b. Carefully withdraw a sample from the supernatant (the solvent layer) using a syringe. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets. d. Record the exact volume of the filtered sample and weigh the flask to determine the mass of the solution.

-

Quantitative Analysis (using GC-FID as an example): a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards using GC-FID to generate a calibration curve (peak area vs. concentration). c. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the GC-FID and record the peak area corresponding to this compound. e. Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Back-calculate the concentration of the original, undiluted saturated solution. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or mass fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Determining this compound Solubility.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions of Ethyl 3-butenoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data, which for certain toxicological endpoints of Ethyl 3-butenoate, is limited. All laboratory work should be conducted in accordance with established safety protocols and a comprehensive, substance-specific risk assessment.

Executive Summary

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1617-18-1 | [1][2][3][4][5][6] |

| Molecular Formula | C6H10O2 | [1][2][6] |

| Molecular Weight | 114.14 g/mol | [1][2][6] |

| Appearance | Colorless liquid | [1][3][4] |

| Boiling Point | 117-119 °C at 760 mmHg | [1][2][4][7] |

| Flash Point | 30.7 - 31 °C | [1][2][3][4] |

| Density | 0.904 - 0.916 g/cm³ | [1][2][4][5] |

| Vapor Pressure | 17.6 mmHg at 25 °C (estimated) | [2][7] |

| Water Solubility | 3649 mg/L at 25 °C (estimated) | [7] |

| logP (o/w) | 1.12560 - 1.540 (estimated) | [2][7] |

| Refractive Index | 1.411 | [1][2][5] |

Potential Hazards

The primary known hazard associated with this compound is its flammability. Toxicological data is largely undetermined.

Flammability Hazards

This compound is classified as a flammable liquid.[8] Its low flash point indicates that it can form ignitable vapor-air mixtures at or near ambient temperatures.

-

Hazard Statement: H226: Flammable liquid and vapor.[8]

-

Vapors may be heavier than air and can travel considerable distances to an ignition source and flash back.

-

Containers may rupture or explode if exposed to heat.

Health Hazards

Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available in the reviewed literature. One source explicitly states that oral, dermal, and inhalation toxicity are "Not determined".[7] Therefore, a definitive toxicological profile cannot be established. However, based on the reactivity of the vinyl group and the general properties of similar esters, the following potential hazards should be considered:

-

Inhalation: Vapors may cause respiratory tract irritation. Due to its vapor pressure, inhalation exposure is possible, especially in poorly ventilated areas or at elevated temperatures.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact. The potential for dermal absorption is unknown.

-

Eye Contact: Likely to cause eye irritation.

-

Ingestion: The toxicity upon ingestion is unknown.

Note on Structurally Related Compounds: Studies on other α,β-unsaturated esters and vinyl esters suggest that this class of compounds can exhibit varying degrees of toxicity, including skin and respiratory irritation.[9][10] Vinyl acetate, a related compound, is a known skin sensitizer.[11] These findings underscore the need for caution when handling this compound, despite the absence of specific data.

Reactivity and Stability

-

Stability: Stable under normal laboratory conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition of esters can produce carbon monoxide and carbon dioxide.[12] The specific decomposition products of this compound under various conditions have not been detailed in the available literature.

-

Hazardous Polymerization: Information on hazardous polymerization is not available.

Safety Precautions and Handling

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and safe work practices, is essential for handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[8]

-

Keep the container tightly closed.[8]

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Use only non-sparking tools.[8]

-

Take precautionary measures against static discharge.[8]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following standard methodologies would be employed to assess its potential hazards.

Flammability Testing

The flash point of a flammable liquid is typically determined using a closed-cup or open-cup method as per standardized protocols.

Table 2: Standard Experimental Protocols for Flammability Testing

| Parameter | Standard Method | Brief Description |

| Flash Point | ASTM D93 (Pensky-Martens Closed Cup) | A sample is heated in a closed cup at a controlled rate. An ignition source is directed into the cup at regular intervals to determine the lowest temperature at which the vapors ignite. |

| Flammability Limits | ASTM E681 | A known concentration of the substance's vapor in air is introduced into a closed vessel and exposed to an ignition source. The test is repeated with varying concentrations to determine the lower and upper explosive limits. |

| Autoignition Temperature | ASTM E659 | A small amount of the substance is introduced into a heated flask. The temperature of the flask is varied to determine the minimum temperature at which the substance will spontaneously ignite without an external ignition source. |

Toxicological Testing

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Table 3: Standard OECD Guidelines for Toxicological Testing

| Endpoint | OECD Test Guideline | Brief Description |

| Acute Oral Toxicity | OECD 420, 423, or 425 | A single dose of the substance is administered to rodents via gavage. The animals are observed for mortality and clinical signs of toxicity to determine the LD50. |

| Acute Dermal Toxicity | OECD 402 | A single dose of the substance is applied to the shaved skin of animals. The animals are observed for mortality and signs of toxicity to determine the dermal LD50. |

| Acute Inhalation Toxicity | OECD 403 | Animals are exposed to the substance via inhalation for a defined period. Mortality and toxic effects are observed to determine the LC50. |

| Skin Irritation/Corrosion | OECD 404 | The substance is applied to the skin of a test animal (typically a rabbit) under a patch. The site is observed for signs of erythema and edema. |

| Eye Irritation/Corrosion | OECD 405 | The substance is instilled into the eye of a test animal. The eye is observed for signs of corneal opacity, iritis, conjunctivitis, and chemosis. |

| Mutagenicity (Ames Test) | OECD 471 | Strains of the bacterium Salmonella typhimurium are exposed to the substance to assess its potential to cause gene mutations. |

Visualizations

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a logical workflow for identifying and mitigating the hazards associated with a chemical like this compound.

Caption: Workflow for Hazard Assessment and Mitigation.

Signaling Pathway for Skin Irritation (Hypothetical)

Given the potential for skin irritation, the following generalized signaling pathway illustrates how a chemical irritant might induce an inflammatory response in skin cells. This is a hypothetical model and has not been specifically validated for this compound.

Caption: Generalized Pathway of Chemical-Induced Skin Irritation.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl but-3-enoate | CAS#:1617-18-1 | Chemsrc [chemsrc.com]

- 3. 1617-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 1617-18-1 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Ethyl vinylacetate | C6H10O2 | CID 74172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 1617-18-1 [thegoodscentscompany.com]

- 8. Ethyl But-3-enoate | 1617-18-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. pipeliningsupply.com [pipeliningsupply.com]

- 10. waterlinerenewal.com [waterlinerenewal.com]

- 11. Vinyl Acetate Ingredient Allergy Safety Information [skinsafeproducts.com]

- 12. researchgate.net [researchgate.net]

"Ethyl 3-butenoate" literature review of synthetic methods

A Comprehensive Review of Synthetic Methodologies for Ethyl 3-Butenoate

For Researchers, Scientists, and Drug Development Professionals

This compound, a valuable unsaturated ester, serves as a versatile building block in the synthesis of a variety of organic molecules and is a key intermediate in the pharmaceutical and fragrance industries. Its terminal double bond and ester functionality allow for a wide range of chemical transformations. This technical guide provides an in-depth review of the primary synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in their synthetic endeavors.

Fischer-Speier Esterification of 3-Butenoic Acid

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 3-butenoic acid with ethanol (B145695). This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.

The reaction involves the protonation of the carbonyl oxygen of 3-butenoic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by ethanol on this activated carbon forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product, this compound. To drive the reversible reaction toward the product, an excess of the alcohol is typically used, and the water byproduct is often removed.

Quantitative Data for Fischer Esterification

| Parameter | Conditions | Yield (%) | Reference |

| Catalyst | Concentrated H₂SO₄ | Not specified | [1] |

| p-Toluenesulfonic acid (p-TsOH) | Not specified | [2] | |

| Reactant Ratio | 10-fold excess of ethanol | 97 | [3] |

| Reaction Time | 45 minutes - 1 hour | Not specified | [1] |

| Temperature | Reflux | Not specified | [1] |

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

3-Butenoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-butenoic acid and a significant excess of anhydrous ethanol (e.g., 10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation to yield pure this compound.

Experimental Workflow: Fischer Esterification

Synthesis from Crotonyl Chloride

An alternative, though less commonly cited, method involves the reaction of crotonyl chloride with ethanol in the presence of a base. This method circumvents the need for the free carboxylic acid and an acid catalyst.

In this procedure, triethylamine (B128534) acts as a base to neutralize the hydrogen chloride that is formed during the reaction, driving the reaction to completion.

Quantitative Data for Synthesis from Crotonyl Chloride

| Parameter | Conditions | Yield (%) | Reference |

| Base | Triethylamine | Not specified | [4] |

| Solvent | Toluene (B28343) | Not specified | [4] |

| Temperature | 55 °C | Not specified | [4] |

| Reaction Time | Overnight | Not specified | [4] |

Detailed Experimental Protocol: Synthesis from Crotonyl Chloride

Materials:

-

Crotonyl chloride

-

Ethanol

-

Triethylamine

-

Toluene

-

Water

-

Anhydrous magnesium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a three-necked flask, combine toluene, triethylamine, and ethanol at room temperature.

-

Heat the mixture to 55 °C with stirring.

-

Add crotonyl chloride dropwise to the heated mixture over a period of 1 hour using a constant pressure dropping funnel.

-

Allow the reaction to proceed overnight.

-

After the reaction is complete, cool the reaction solution.

-

Wash the solution twice with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of petroleum ether and ethyl acetate.

Reaction Pathway: Synthesis from Crotonyl Chloride

Palladium-Catalyzed Carbonylation of Allylic Compounds

The palladium-catalyzed carbonylation of allylic substrates, such as allyl alcohol, presents another potential route to β,γ-unsaturated esters. However, the direct and high-yield synthesis of this compound via this method is not as extensively documented as the Fischer esterification. Kinetic studies on the palladium-catalyzed carbonylation of allyl alcohol have shown the formation of 3-butenoic acid and allyl 3-butenoate.[5][6]

More recent developments include CO-free carbonylation methods. For instance, the use of phenyl formate (B1220265) as a CO source in a palladium-catalyzed reaction with allyl halides has been reported to produce phenyl esters. While this demonstrates the feasibility of such transformations, a specific protocol for the synthesis of this compound from an allylic precursor and a suitable ethylating agent under these conditions requires further investigation and optimization. Due to the lack of a detailed and reproducible protocol in the literature for the direct synthesis of this compound, this method is noted as a potential but less established route.

Conclusion